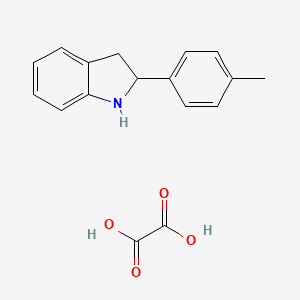

2-(4-Methylphenyl)indoline oxalate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H17NO4 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

2-(4-methylphenyl)-2,3-dihydro-1H-indole;oxalic acid |

InChI |

InChI=1S/C15H15N.C2H2O4/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15;3-1(4)2(5)6/h2-9,15-16H,10H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

RDJLRWODMHPSPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3=CC=CC=C3N2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4 Methylphenyl Indoline Oxalate

Retrosynthetic Analysis of the 2-(4-Methylphenyl)indoline Core

A retrosynthetic analysis of the 2-(4-methylphenyl)indoline core provides a logical framework for devising synthetic routes. The primary disconnection breaks the carbon-nitrogen bond and the C2-aryl bond, suggesting precursors such as a substituted 2-alkynylaniline or a 2-haloaniline and a corresponding styrene (B11656) or alkyne derivative. Another key disconnection involves the formation of the five-membered nitrogen-containing ring, which points towards well-established named reactions in indole (B1671886) and indoline (B122111) synthesis.

The target molecule, 2-(4-methylphenyl)indoline, can be conceptually disassembled into simpler, commercially available or readily synthesizable starting materials. Key disconnections include:

C2-Aryl Bond: Disconnecting the bond between the indoline C2 carbon and the 4-methylphenyl group suggests a nucleophilic indoline or indole precursor and an electrophilic tolyl source (or vice versa) via cross-coupling reactions.

Indoline Ring Formation: Breaking the N1-C2 and C3-C3a bonds of the indoline ring leads back to ortho-substituted anilines. For instance, an o-alkynylaniline can be a precursor for cyclization.

Indole Reduction: The indoline core can be accessed through the reduction of the corresponding 2-(4-methylphenyl)indole, which opens up the vast array of indole synthetic methods.

These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Classical and Modern Approaches to Indoline Ring Formation

The formation of the indoline ring is a pivotal step in the synthesis of 2-(4-methylphenyl)indoline. Both classical and contemporary methods offer viable routes to this heterocyclic system.

Fischer Indole Synthesis Variants for Indoline Precursors

The Fischer indole synthesis is a cornerstone in the synthesis of indoles, which can then be reduced to indolines. wikipedia.orgthermofisher.combyjus.com The classical approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of a precursor to 2-(4-methylphenyl)indoline, one could envision reacting phenylhydrazine with 4-methylacetophenone. The resulting 2-(4-methylphenyl)indole can then be reduced to the target indoline using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation.

A modern variation of the Fischer indole synthesis, developed by Buchwald, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org This method could be adapted to synthesize the required indole precursor.

| Reaction | Starting Materials | Catalyst/Reagents | Key Features |

| Classical Fischer Indole Synthesis | Phenylhydrazine, 4-Methylacetophenone | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.org | One-pot synthesis is possible; formation of an intermediate arylhydrazone. thermofisher.combyjus.com |

| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst wikipedia.org | Broader scope through cross-coupling. wikipedia.org |

Madelung Synthesis and its Modern Adaptations for Indoline Derivatives

The Madelung synthesis offers another classical route, involving the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base to form an indole. wikipedia.org To synthesize a precursor for 2-(4-methylphenyl)indoline, N-(2-ethylphenyl)-4-methylbenzamide could be subjected to these harsh conditions. However, the traditional Madelung synthesis is often limited by its requirement for high temperatures and strong bases. wikipedia.org

Modern adaptations have aimed to overcome these limitations. For instance, the use of organolithium reagents and modifications to the substrate can allow for milder reaction conditions. wikipedia.org A recent development employs a LiN(SiMe₃)₂/CsF system for a tandem Madelung indole synthesis, reacting methyl benzoates with N-methyl-o-toluidines to produce N-methyl-2-arylindoles in high yields under relatively milder conditions. organic-chemistry.org This approach could potentially be adapted for the synthesis of N-unsubstituted 2-arylindoles.

| Method | Starting Materials | Reagents/Conditions | Product Type |

| Classical Madelung Synthesis | N-acyl-o-toluidine wikipedia.org | Strong base (e.g., NaOEt), high temperature (200-400 °C) wikipedia.org | (Substituted) indoles wikipedia.org |

| Smith-Modified Madelung Synthesis | 2-alkyl-N-trimethylsilyl anilines, Esters/Carboxylic acids | Organolithium reagents wikipedia.org | Substituted indoles wikipedia.org |

| LiN(SiMe₃)₂/CsF Mediated Tandem Synthesis | Methyl benzoate, N-methyl-o-toluidine | LiN(SiMe₃)₂, CsF, 110 °C organic-chemistry.org | N-methyl-2-arylindoles organic-chemistry.org |

Palladium-Catalyzed Cyclization Reactions for Indoline Scaffolds

Palladium-catalyzed reactions have become a powerful tool for the synthesis of indoles and indolines due to their efficiency and functional group tolerance. nih.govnih.govrsc.org A common strategy involves the heteroannulation of o-haloanilines with alkynes. nih.gov For the synthesis of 2-(4-methylphenyl)indole, a precursor to the target indoline, this would involve the reaction of an o-haloaniline with 1-ethynyl-4-methylbenzene. This reaction typically proceeds via a Sonogashira cross-coupling followed by an intramolecular cyclization. rsc.org

Another powerful palladium-catalyzed method is the direct C-H arylation of indoles, which will be discussed in the regioselective functionalization section.

| Reaction Type | Starting Materials | Catalyst System | Key Advantages |

| Heteroannulation | o-haloaniline, Terminal alkyne (e.g., 1-ethynyl-4-methylbenzene) | Pd(PPh₃)₂Cl₂, CuI, Et₃N nih.gov | Convenient one-pot synthesis of 2-substituted indoles. nih.gov |

| Tandem Arylation of 2-allylaniline | 2-allylaniline, Aryl bromides | Palladium catalyst nih.gov | One-pot formation of N-aryl-2-benzylindolines. nih.gov |

Photochemical and Electrochemical Methods for Indoline Synthesis

Photochemical and electrochemical methods represent emerging strategies for the synthesis of indoline scaffolds, often proceeding under mild conditions without the need for harsh reagents.

Photochemical Synthesis: Photochemically induced radical annulation reactions can be employed to construct the indoline ring. For example, the reaction between maleimides and N-alkyl anilines can proceed via an electron donor-acceptor (EDA) complex formation upon visible light irradiation, leading to tetrahydroquinoline derivatives, which are structurally related to indolines. nih.gov While not a direct synthesis of 2-(4-methylphenyl)indoline, these principles could inspire new synthetic routes.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for constructing and functionalizing indole and indoline cores. The electrochemical oxidative dearomatization of 2-arylindoles can generate reactive intermediates that can be trapped by nucleophiles to form 2,2-disubstituted indolin-3-ones. nih.govx-mol.comresearchgate.net Although this leads to an oxidized form of the indoline ring, it highlights the potential of electrochemical methods in modifying the indoline scaffold. A visible-light-induced [4 + 1]-annulation strategy between alkyl aryl tertiary amines and diazoesters provides access to functionalized indolines without the need for metal catalysts or photocatalysts. acs.org

Regioselective Functionalization at the 2-Position of the Indoline Ring

A key challenge in the synthesis of 2-(4-methylphenyl)indoline is the regioselective introduction of the 4-methylphenyl group at the C2 position.

Direct C-H arylation of the indole ring has emerged as a powerful and atom-economical method. researchgate.netacs.orgproquest.com Palladium-catalyzed direct C2-arylation of free (N-H) indoles has been developed, often utilizing a norbornene-mediated C-H activation process, which exhibits high regioselectivity for the C2 position. researchgate.net This strategy allows for the direct coupling of an indole with an aryl halide, such as 4-bromotoluene (B49008) or 4-iodotoluene, to furnish the desired 2-arylindole, which can then be reduced to the indoline. The regioselectivity (C2 vs. C3) can be influenced by the choice of the palladium catalyst, ligands, and reaction conditions. acs.org

Nickel-catalyzed dearomative arylboration of indoles also provides a route to C2-borylated indolines, which can then undergo Suzuki-Miyaura coupling with a suitable aryl halide to introduce the 4-methylphenyl group. nih.gov The regioselectivity of the borylation is controlled by the N-protecting group on the indole. nih.gov

| Method | Substrate | Reagent | Catalyst/Mediator | Key Outcome |

| Palladium-Catalyzed Direct C2-Arylation | Free (N-H) indole | Aryl halide (e.g., 4-iodotoluene) | Pd(OAc)₂, Norbornene researchgate.net | High regioselectivity for C2-arylation. researchgate.net |

| Nickel-Catalyzed Dearomative Arylboration | N-protected indole | Arylboronic acid | Nickel catalyst nih.gov | Access to C2- and C3-borylated indolines. nih.gov |

Once the 2-(4-methylphenyl)indoline base is synthesized, the formation of the oxalate (B1200264) salt is a straightforward acid-base reaction. Treatment of the indoline with a solution of oxalic acid in a suitable solvent, such as ethanol (B145695) or diethyl ether, will lead to the precipitation of 2-(4-methylphenyl)indoline oxalate.

Stereoselective Synthesis of Chiral 2-Substituted Indolines

The creation of chiral centers in 2-substituted indolines with high precision is a significant challenge in organic synthesis. Various methods have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions.

Asymmetric Catalysis in Indoline Synthesis (e.g., Ir-photocatalytic radical cascade cyclization)

Asymmetric catalysis offers an efficient route to chiral indolines by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. One emerging technique is the use of iridium-based photocatalysts in radical cascade cyclizations. While a specific iridium-photocatalyzed protocol for the direct synthesis of 2-(4-Methylphenyl)indoline is not extensively detailed in the reviewed literature, the general principle involves the generation of a radical intermediate from a suitable precursor, which then undergoes a cyclization cascade guided by the chiral iridium complex.

This process is exemplified by the visible-light photoredox-catalyzed alkylation/arylative cyclization of N-acrylamides of N-substituted anilines. This method allows for the formation of five- and six-membered rings with an all-carbon quaternary stereocenter, demonstrating the potential of photocatalysis in constructing complex indoline scaffolds. nih.gov The reaction proceeds through the consecutive incorporation of alkyl- and aryl-carbogenic motifs across a carbon-carbon double bond. nih.gov Although not a direct synthesis of 2-(4-Methylphenyl)indoline, this highlights the capability of radical cascades in forming the core indoline structure. Further research into tailoring the starting materials and catalyst system could adapt this methodology for the synthesis of the target compound.

Chiral Auxiliary Approaches for Stereocontrol in Indoline Formation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are well-established chiral auxiliaries that have been successfully employed in the synthesis of chiral compounds. williams.edunih.govyoutube.com

In the context of indoline synthesis, a chiral auxiliary can be attached to the nitrogen atom or a side chain of a precursor molecule. The steric bulk and conformational rigidity of the auxiliary then guide the approach of reagents, leading to the preferential formation of one diastereomer. For instance, the diastereoselective alkylation of an enolate derived from an N-acylindoline bearing a chiral auxiliary can establish the stereocenter at the 2-position.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| (1S,2S)-Pseudoephenamine | Alkyl Halide | >19:1 | nih.gov |

| Evans Oxazolidinone | Allyl Iodide | 98:2 | williams.edu |

Diastereoselective Reactions for Building Molecular Complexity

Diastereoselective reactions are a powerful tool for constructing molecules with multiple stereocenters. In the synthesis of 2,3-disubstituted indolines, for example, controlling the relative stereochemistry of the substituents is crucial. This can be achieved through various strategies, including diastereoselective reductions and cycloaddition reactions.

One approach involves the diastereoselective reduction of a 2-substituted-3-iminoindole precursor. The existing stereocenter at the 2-position directs the hydride attack on the imine, leading to the formation of a specific diastereomer of the 2,3-disubstituted indoline. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this transformation.

Another powerful method is the diastereoselective aldol (B89426) reaction using a chiral auxiliary. For instance, the use of a C2-symmetrical phenol (B47542) as a chiral auxiliary in the asymmetric aldol reaction of chiral acetates with various aldehydes provides aldol adducts with high enantioselectivity. nih.gov This approach allows for the controlled formation of two new stereocenters in a single step.

Synthesis of the Oxalate Salt: Mechanism and Optimization

Once the chiral 2-(4-Methylphenyl)indoline is synthesized, it is often converted into a salt to improve its stability, crystallinity, and handling properties. Oxalic acid is a common choice for forming salts with basic amines.

Stoichiometry and Purity Control in Oxalate Salt Formation

The formation of an amine oxalate salt is an acid-base reaction involving the transfer of a proton from the carboxylic acid groups of oxalic acid to the basic nitrogen atom of the amine. rsc.orgmasterorganicchemistry.comyoutube.com Oxalic acid is a dicarboxylic acid, meaning it can donate two protons. Therefore, the stoichiometry of the salt can be either 1:1 (amine:oxalic acid) or 2:1 (amine:oxalic acid), depending on the reaction conditions and the relative basicity of the amine.

Controlling the stoichiometry is crucial for obtaining a pure and well-defined salt. This is typically achieved by carefully controlling the molar ratio of the amine and oxalic acid used in the reaction. Titration methods can be employed to determine the exact stoichiometry of the resulting salt and to ensure its purity. The reaction is often carried out in a suitable solvent, and the desired salt precipitates out of the solution upon formation. The choice of solvent can influence the solubility of the starting materials and the product, thereby affecting the yield and purity of the salt.

Crystallization and Polymorphism Studies of the Oxalate Salt

Crystallization is a critical step in the purification of the oxalate salt and in obtaining a solid form with desired physical properties. The process involves dissolving the salt in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals. The choice of solvent, cooling rate, and presence of impurities can all affect the crystal size, shape, and purity. nih.gov

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. Therefore, it is important to screen for and characterize the different polymorphic forms of this compound. youtube.comresearchgate.net

Polymorph screening is typically performed by crystallizing the salt from a variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation). researchgate.net The resulting solid forms are then analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize the different polymorphs. Single-crystal X-ray diffraction can provide definitive structural information for each polymorph. researchgate.netjournalspress.comnih.govmdpi.com

For example, a study on two new oxalate salts revealed different crystal systems and space groups, highlighting the structural diversity that can arise from the crystallization of amine oxalates. journalspress.com Another study on crystalline [DL-serH]2[ox]·2H2O compared the calculated X-ray powder pattern from single-crystal data with the measured pattern of the bulk material to confirm its phase purity. researchgate.net Such comparative analysis is essential in polymorphism studies.

One-Pot and Cascade Reactions for Expedited Synthesis of Indoline Derivatives

One-pot and cascade reactions represent an efficient approach to synthesizing complex molecules like indoline derivatives from simpler starting materials in a single synthetic operation, thereby enhancing atom economy and reducing waste. rsc.org These reactions often involve a series of intramolecular transformations, such as cyclizations and rearrangements, to construct the indoline scaffold.

A notable example of a cascade reaction leading to indoline synthesis is the palladium-catalyzed intramolecular C(sp2)-H amination. This method allows for the direct formation of the indoline ring from appropriately substituted β-arylethylamine precursors. rsc.org While not a one-pot reaction in the strictest sense of combining all initial reactants at once, the cascade nature of the cyclization from a single precursor streamlines the synthesis.

Furthermore, one-pot syntheses of related heterocyclic systems, such as indole-pyrrole hybrids, have been developed through formal [3+2] cycloadditions, highlighting the potential for applying similar strategies to the synthesis of substituted indolines. organic-chemistry.org The development of one-pot, four-component syntheses for N-substituted 2,4-diarylimidazoles also provides a conceptual framework for designing multicomponent approaches to 2-arylindolines. nih.gov

Multicomponent Reactions for the Formation of the Indoline Core

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgresearcher.life These reactions are highly convergent and offer a rapid route to diverse molecular scaffolds, including the indoline core.

While specific MCRs for the direct synthesis of 2-(4-methylphenyl)indoline are not extensively documented, the principles of MCRs can be applied. For instance, a three-component reaction involving an aniline (B41778), an aldehyde, and an alkene (a Povarov-type reaction) could theoretically be adapted to form the indoline skeleton. The strategic selection of a substituted aniline and p-tolualdehyde as starting materials could lead to the desired 2-(4-methylphenyl)indoline product.

The synthesis of various heterocyclic compounds through MCRs, such as 1,2,3-triazoles and pyrazolopyranopyrimidines, demonstrates the versatility of this approach. nih.gov The key to applying MCRs to the synthesis of 2-(4-methylphenyl)indoline lies in the careful design of the reaction components and the identification of a suitable catalyst to promote the desired bond formations.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of indoline synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as the catalyst, solvent, temperature, pressure, and reactant concentrations is crucial for achieving the desired outcome.

The choice of catalyst and associated ligands plays a pivotal role in the efficiency and selectivity of indoline synthesis, particularly in palladium-catalyzed reactions. rsc.org For the synthesis of 2-arylindolines, various palladium sources and ligands have been investigated.

In a study on the kinetic resolution of 2-arylindolines, n-butyllithium in the presence of the chiral ligand sparteine (B1682161) was used to achieve enantiomerically enriched products. beilstein-journals.org This highlights the importance of the base and chiral auxiliary in controlling stereoselectivity. For palladium-catalyzed C-H amination reactions to form indolines, catalysts such as Pd(OAc)₂ are commonly employed. rsc.org

The screening of different catalysts and ligands is a critical step in optimizing any new synthetic route. For instance, in the development of a palladium-catalyzed [4+1] annulation for indoline synthesis, various palladium(II) sources and Brønsted acids were likely screened to identify the optimal combination. rsc.org

Table 1: Catalyst and Ligand Effects in Related Indoline Syntheses

| Catalyst Precursor | Ligand/Additive | Reaction Type | Key Finding | Reference |

| Pd(OAc)₂ | Picolinamide (PA) | Intramolecular C-H Amination | PA group acts as an efficient directing group for C-H activation. | rsc.org |

| n-BuLi | (+)-Sparteine | Kinetic Resolution | Enantiomerically enriched 2-arylindolines were obtained. | beilstein-journals.org |

| Pd(II)/Brønsted Acid | Sulfoxonium Ylide | [4+1] Annulation | Co-catalyzed system enables efficient indoline formation. | rsc.org |

| Grignard Reagent | - | Bartoli Indole Synthesis | Temperature optimization is crucial for this reaction on solid supports. | google.com |

In the kinetic resolution of 2-arylindolines, the reaction was studied at -78 °C to improve yields and enantiomeric ratios. beilstein-journals.org This low temperature was crucial for the configurational stability of the organolithium intermediate. For the Bartoli indole synthesis on a solid support, a systematic change in temperature revealed an optimal range between -20 and 0 °C for the specific Grignard reagent used. google.com In some multicomponent reactions for the synthesis of heterocyclic compounds, solvent-free conditions at elevated temperatures (e.g., 130 °C) have been found to be effective. nih.gov

The selection of an appropriate solvent is also critical. For instance, in the preparation of an indole oxalate salt, the free base was dissolved in isopropanol (B130326) before the addition of oxalic acid, also in isopropanol, to precipitate the desired salt.

Table 2: Influence of Solvent and Temperature on Indoline and Related Syntheses

| Reaction Type | Solvent | Temperature | Effect | Reference |

| Kinetic Resolution of 2-Arylindolines | THF | -78 °C | Improved yield and enantioselectivity. | beilstein-journals.org |

| Bartoli Indole Synthesis on Solid Support | THF | -20 to 0 °C | Optimal temperature range for the reaction. | google.com |

| Four-Component Imidazole Synthesis | Solvent-free | 130 °C | Efficient synthesis of functionalized imidazoles. | nih.gov |

| Oxalate Salt Formation | Isopropanol | Not specified | Facilitated precipitation of the oxalate salt. |

While often less explored than catalyst, solvent, and temperature, pressure and reactant concentration can also significantly impact the outcome of a chemical reaction. According to Le Chatelier's principle, changes in pressure can shift the equilibrium of a reaction involving gaseous components. In the context of indoline synthesis, if any of the reactants or products are gaseous, or if a gas is evolved during the reaction, pressure can be a key variable to optimize. For reactions in the liquid phase, high pressure can be used to increase reaction rates, particularly for reactions with a negative activation volume.

Mechanistic Investigations of Chemical Transformations Involving 2 4 Methylphenyl Indoline Oxalate

Probing Reaction Pathways for the Formation of the Indoline (B122111) Scaffold

The synthesis of the 2-arylindoline scaffold, such as that in 2-(4-methylphenyl)indoline, can be achieved through various strategic pathways, often involving transition-metal-catalyzed C-H functionalization. One prominent method involves the palladium-catalyzed reaction of 2-phenylethylamines. nih.gov In this approach, an imine is formed in situ from the primary phenylethylamine to direct a C-H activation process, leading to the formation of the indoline ring. nih.gov

Another significant pathway is the reductive cyclization of aromatic nitro compounds. This method is a cornerstone for constructing the indole (B1671886) ring system, which can subsequently be reduced to the indoline scaffold. The reduction step can be accomplished using catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). mdpi.com For the specific synthesis of 2-(4-Methylphenyl)indoline, this could involve the cyclization of a derivative formed from a reaction analogous to the Fischer indole synthesis, which uses an arylhydrazine and a ketone or aldehyde, followed by reduction. nih.govpharmaguideline.com

The Larock indole synthesis offers another versatile route, involving a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org By selecting the appropriate substituted alkyne, this method could be adapted to produce the 2-(4-methylphenyl)indole, which is then reduced to the target indoline. The mechanism proceeds through oxidative addition of the iodoaniline to Pd(0), alkyne insertion, and subsequent reductive elimination to form the indole ring. wikipedia.org

Furthermore, cobalt-catalyzed methods have emerged for indoline synthesis, proceeding through a cobalt(III)-carbene radical intermediate. This pathway utilizes the intramolecular 1,5-hydrogen atom transfer (1,5-HAT) within a radical intermediate to form the indoline structure. nih.gov

A summary of potential synthetic strategies is presented below:

| Reaction Name | Key Reactants | General Mechanism Highlights | Reference |

| Palladium-Catalyzed C-H Functionalization | 2-Phenylethylamine, 2-Pyridinecarboxaldehyde | In situ imine formation directs C-H activation and cyclization. | nih.gov |

| Reductive Cyclization | Substituted 2-nitrostyrene or similar precursor | Reduction of a nitro group followed by intramolecular cyclization. | mdpi.com |

| Larock Indole Synthesis (followed by reduction) | ortho-iodoaniline, 1-methyl-4-(prop-1-yn-1-yl)benzene | Palladium-catalyzed annulation of an aniline (B41778) and an alkyne. | wikipedia.org |

| Fischer Indole Synthesis (followed by reduction) | Phenylhydrazine (B124118), 1-(p-tolyl)ethan-1-one | Acid-catalyzed rearrangement of an arylhydrazone. | nih.gov |

| Cobalt-Catalyzed Radical Cyclization | o-aminobenzylidine N-tosylhydrazone derivative | Formation of a cobalt(III)-carbene radical followed by 1,5-hydrogen atom transfer. | nih.gov |

Understanding the Role of Catalysts in Indoline Synthesis

Catalysts are central to the efficient and selective synthesis of the indoline scaffold. Transition metals, particularly palladium, are extensively used. Palladium complexes are highly effective in mediating C-H functionalization reactions, which are crucial for forming the indoline ring from precursors like 2-phenylethylamines. nih.gov In these reactions, the palladium catalyst facilitates the activation of otherwise inert C-H bonds, enabling the intramolecular cyclization required to form the heterocyclic ring. nih.gov The catalytic cycle in Larock indole synthesis, for instance, involves the transition of palladium between the Pd(0) and Pd(II) oxidation states to facilitate oxidative addition and reductive elimination steps. wikipedia.org

Other transition metals such as rhodium, copper, and cobalt also play significant roles. nih.govthieme-connect.combeilstein-journals.org Cobalt catalysts, for example, can access radical pathways, offering a complementary approach to the more common two-electron processes catalyzed by palladium. nih.gov The choice of catalyst can significantly influence the reaction's efficiency, regioselectivity, and tolerance to various functional groups. beilstein-journals.org

Catalyst deactivation is a critical issue in industrial applications of indoline synthesis, impacting process efficiency and cost. In heterogeneous catalytic systems, such as the use of a bimetallic Palladium-Copper on carbon (Pd-Cu/C) catalyst for cascade reactions leading to indoles, deactivation can occur over multiple cycles. Studies have shown that the yield can decrease dramatically after just a few runs. beilstein-journals.org Leaching of one of the metallic components, such as copper, into the reaction solution has been identified as a primary cause of this deactivation. beilstein-journals.org

In other synthetic routes, catalyst deactivation can be mitigated by carefully controlling reaction conditions. For example, in certain indole syntheses, the slow addition of a reactant, such as an isocyanide, is employed to prevent the deactivation of the catalyst. thieme-connect.com The development of more robust and recyclable catalysts is an active area of research to address these challenges. beilstein-journals.org

Ligands play a crucial role in modulating the activity and selectivity of metal catalysts used in the synthesis and derivatization of indolines. The design of the ligand can determine the reaction rate and its selectivity, shifting the control of the reaction from the substrate to the catalyst itself. researchgate.net This phenomenon, known as ligand-accelerated catalysis, is pivotal in C-H functionalization reactions.

Different classes of ligands, including mono-N-protected amino acids (MPAAs), pyridones, and phosphines, have been shown to accelerate palladium-catalyzed reactions. researchgate.net For instance, in palladium-catalyzed C-H activation, the ligand coordinates to the metal center and participates directly in the C-H bond cleavage step, often through a concerted metalation-deprotonation mechanism. This not only lowers the activation energy of the reaction but can also dictate the regioselectivity of the functionalization on the indoline core. The use of specific ligands can enable functionalization at positions that are typically less reactive. acs.org An obvious ligand acceleration effect has been observed in certain dearomative cycloaddition reactions involving indole derivatives. acs.org

Kinetic Studies of Derivatization Reactions of the Indoline Core

Kinetic studies are essential for understanding the mechanisms of reactions involving the derivatization of the indoline core. These studies provide quantitative data on reaction rates, allowing for the determination of rate laws, reaction orders, and the identification of rate-limiting steps.

The determination of rate constants for reactions involving indoline derivatives often involves monitoring the concentration of reactants or products over time using techniques such as spectroscopy or chromatography. For enzyme-catalyzed reactions, such as the inhibition of tyrosinase by indole derivatives, kinetic analyses using Lineweaver-Burk plots can determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki). researchgate.netnih.gov

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the involvement of specific bonds in the rate-determining step. nih.gov This is achieved by comparing the reaction rates of substrates containing different isotopes of an atom, typically hydrogen (¹H) versus deuterium (²H or D).

In reactions involving the indoline scaffold, KIEs can provide evidence for proton transfer steps. For example, a significant primary KIE (kH/kD > 2) is often indicative of a C-H, N-H, or O-H bond being broken in the rate-limiting step. rsc.org Studies on the acid-catalyzed hydrogen exchange at the C3-position of indoles have shown substantial KIEs (kH/kD = 4.5–6.3), supporting a mechanism where proton transfer is rate-limiting. rsc.org

Computational models have been used to study KIEs in reactions of indolin-2-ones. These studies show how the KIE value can vary with substituent changes on the aromatic ring, which in turn influences the symmetry of the proton transfer transition state. ic.ac.uk An inverse solvent isotope effect (kH2O/kD2O < 1) can also be a diagnostic feature, often attributed to an inverse solvent equilibrium isotope effect on a rapid equilibrium step that precedes the rate-limiting step. nih.gov

Below is a table summarizing computational data for the proton transfer from hydronium to substituted 1,3-dimethylindolin-2-ones, illustrating the effect of substituents on the calculated KIE.

| Substituent | ΔG‡ (kcal/mol) | Calculated kH/kD (298K) | Transition State C-H distance (Å) | Transition State H-O distance (Å) | Reference |

| 6-nitro | 1.94 | 3.22 | 1.256 | 1.417 | ic.ac.uk |

| 5-nitro | 1.82 | 3.65 | 1.289 | 1.364 | ic.ac.uk |

| H | 2.48 | 4.40 | 1.326 | 1.316 | ic.ac.uk |

| 5-amino | 6.73 | 3.86 | 1.337 | 1.304 | ic.ac.uk |

| 6-amino | 3.19 | 4.43 | 1.349 | 1.291 | ic.ac.uk |

Elucidation of Reaction Intermediates and Transition States

Mechanistic understanding of chemical transformations involving 2-(4-Methylphenyl)indoline oxalate (B1200264) hinges on the identification and characterization of transient species, including reaction intermediates and transition states. Computational and experimental studies have provided significant insights into the pathways of indoline reactions. For instance, in palladium-catalyzed domino reactions, the stereochemistry of the final product can be dictated by the nature of the transition state. In certain asymmetric Heck insertion/amination reactions, favored and disfavored transition states for the indoline attack on a metal complex have been modeled, with the indoline molecule shown in a specific orientation relative to the catalyst and substrate. researchgate.net

In cascade reactions leading to complex tetracyclic indoline structures, the formation of key intermediates proceeds through specific transition states that govern the stereochemical outcome. For example, the formation of a 2,3-fused tetracyclic indoline can proceed through a six-membered cyclic transition state where bulky substituents occupy positions that minimize steric strain, such as an axial position, ensuring a cis-relative stereochemistry at the newly formed ring junction. acs.org

Density Functional Theory (DFT) studies have been employed to elucidate the C-H activation steps in rhodium-catalyzed reactions of indoles. These studies help in determining the energy barriers for activation at different positions of the indole ring, such as the C2 and C7 positions. The transition states for these activation steps are analyzed to understand the regioselectivity of the reaction, revealing that activation at the C2 position can be energetically more favorable. acs.org The oxalate anion itself can play a role in certain reaction mechanisms, particularly in photoredox catalysis, where alkyl oxalate salts can undergo single-electron transfer (SET) processes upon photo-excitation to generate alkyl radicals through decarboxylation. rsc.orgchim.it

Solvent Effects and Reaction Thermodynamics in Indoline Chemistry

The solvent environment can profoundly influence the course and efficiency of chemical reactions involving indoline derivatives. The choice of solvent can affect reaction rates, selectivity, and even the stability of intermediates. For example, in the photooxidation of indole derivatives, the reaction's quantum yield is highly dependent on the solvent. In protic solvents like methanol (B129727), the yield is significantly lower compared to aprotic solvents such as acetonitrile or n-hexane. nih.gov This photostabilization effect is attributed to the formation of hydrogen-bonded complexes between the indoline derivative and the protic solvent, which reduces the efficiency of triplet formation and subsequent singlet oxygen generation. nih.gov Furthermore, the development of green protocols has led to the exploration of bio-based solvents like Cyrene for C-H functionalization reactions of indoles, demonstrating efficient reactions at room temperature. acs.org Aqueous micellar media, using surfactants like TPGS-750-M, have also been employed for palladium-catalyzed cyclization reactions to synthesize 2-substituted indoles. mdpi.com

The thermodynamics of reactions involving the indoline core, particularly hydrogenation and dehydrogenation processes, are crucial for applications such as hydrogen storage. Thermochemical properties of indole derivatives, including 2-methylindoline, have been determined through high-precision combustion calorimetry and vapor pressure measurements. These studies provide essential data on enthalpies of formation, which are used to derive standard molar thermodynamic functions like entropy and Gibbs energy of formation. fau.deacs.org Research indicates that partially hydrogenated species, such as 2-methylindoline, have a thermodynamic tendency to undergo dehydrogenation, influencing their concentration in reaction mixtures under hydrogen release conditions. fau.deacs.orgacs.org

| Compound | Phase | Standard Molar Enthalpy of Formation (ΔfHm°) (kJ·mol-1) | Standard Molar Entropy (Sm°) (J·mol-1·K-1) |

|---|---|---|---|

| Indole | cr | 104.7 ± 1.2 | 161.5 ± 0.8 |

| Indole | g | 188.5 ± 1.4 | 361.3 ± 3.6 |

| Indoline | l | 18.6 ± 1.2 | 223.1 ± 1.1 |

| Indoline | g | 80.8 ± 1.3 | 383.9 ± 3.8 |

| 2-Methylindole (B41428) | cr | 67.1 ± 1.3 | 187.3 ± 0.9 |

| 2-Methylindole | g | 156.4 ± 1.5 | 400.9 ± 4.0 |

| 2-Methylindoline | l | -22.9 ± 1.3 | 252.0 ± 1.3 |

| 2-Methylindoline | g | 41.8 ± 1.4 | 422.3 ± 4.2 |

cr = crystalline; l = liquid; g = gas

Stereo- and Regiochemical Control Mechanisms in Indoline Synthesis

Controlling the stereochemistry and regiochemistry during the synthesis and functionalization of the indoline scaffold is paramount for accessing specific, structurally defined molecules. mdpi.com Various catalytic methods have been developed to achieve high levels of control, enabling the enantioselective and diastereoselective synthesis of complex indoline derivatives. nih.govorganic-chemistry.orgnih.gov For instance, directing group-assisted C-H activation is an effective strategy for the regiocontrolled functionalization of indolines, particularly at the C7 position, which is otherwise challenging to access. nih.govrsc.org The choice of catalyst and directing group can selectively furnish products functionalized at specific positions of the indoline ring. acs.orgrsc.org

Electronic and Steric Effects on Regioselectivity

The regioselectivity of chemical transformations on the indoline ring is governed by a delicate interplay of electronic and steric factors. mdpi.com The inherent nucleophilicity of the indole core typically directs electrophilic substitution to the C3 position. bhu.ac.in However, this outcome can be altered by modifying the electronic properties of the substrate or reagents.

Electronic Effects: The electron density at different positions of the indoline ring influences its reactivity. Electron-donating groups on the aromatic ring or the nitrogen atom can enhance the nucleophilicity of the molecule, while electron-withdrawing groups decrease it. researchgate.net In the regioselective synthesis of C6-alkylated indoles, for example, an imino exchange reaction can be used to introduce electron-donating alkyl groups on the nitrogen. This modification reduces the electronic bias that typically favors reaction at the C3 or C5 positions, thereby allowing steric factors to direct nucleophilic addition to the C5 position, which ultimately leads to the C6-alkylated indole product. rsc.org

Steric Effects: The size of substituents on the indoline nucleus, the reagents, and the catalyst ligands can sterically hinder attack at certain positions, thereby directing the reaction to less hindered sites. acs.org For C-H functionalization of indoles, the bulkiness of N-directing groups is a major factor in controlling selectivity between the C2 and C7 positions. acs.org Similarly, in the synthesis of C6-alkylated indoles, the steric hindrance of phosphonium ylide reagents makes nucleophilic addition at the C3 position difficult, favoring addition at the C5 position. rsc.org

| Reaction Type | Controlling Factor | Effect | Favored Position(s) | Reference |

|---|---|---|---|---|

| C-H Functionalization | Steric (Bulky N-directing group) | Hinders approach to C2 | C7 | acs.org |

| C-H Functionalization | Electronic (Electron-deficient catalyst) | Favors reaction at electron-rich C2 | C2 | acs.org |

| C6-Alkylation | Electronic (N-Alkyl group) | Reduces electrophilicity at C3/C5 | C6 (after cyclization) | rsc.org |

| C6-Alkylation | Steric (Bulky P-ylide reagent) | Hinders attack at C3 | C6 (after cyclization) | rsc.org |

| Electrophilic Substitution | Inherent Electronics | Highest electron density at C3 | C3 | bhu.ac.in |

Conformational Analysis of Transition States

The stereochemical outcome of many reactions is determined by the relative energies of diastereomeric transition states. Conformational analysis of these transition states, often aided by computational modeling, is crucial for understanding and predicting the stereoselectivity. In asymmetric reactions, chiral catalysts create a chiral environment that forces the reaction to proceed through a specific, lower-energy transition state.

For example, in a diastereoselective dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade, the formation of a tetracyclic indoline proceeds via a six-membered cyclic transition state. To avoid high strain, a bulky benzyl (B1604629) group is forced into an axial orientation, which locks the conformation and ensures the formation of a product with cis-relative stereochemistry. acs.org Similarly, in asymmetric Heck reactions involving indoline, the enantioselectivity is explained by analyzing the favored and disfavored transition states for the nucleophilic attack of the indoline on the palladium complex. The steric interactions between the indoline, the substrate, and the chiral ligand (e.g., Kelliphite) dictate which transition state is lower in energy. researchgate.net The enantioselectivity of certain allylation reactions is also governed by steric repulsions involving substituents in a pseudoaxial position within a six-membered transition state. researchgate.net These analyses demonstrate that a detailed understanding of transition state conformations is key to rationalizing and designing highly stereoselective syntheses of indoline derivatives.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation Beyond Basic Identification

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules in solution. For 2-(4-Methylphenyl)indoline oxalate (B1200264), a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for assigning the proton (¹H) and carbon (¹³C) chemical shifts, confirming the connectivity of the indoline (B122111) and 4-methylphenyl moieties, and elucidating the stereochemistry and conformational preferences.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The initial analysis begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C spectrum reveals the number of unique carbon atoms. However, for a molecule with the complexity of 2-(4-Methylphenyl)indoline, these 1D spectra are often insufficient for complete assignment due to potential signal overlap and the need to establish through-bond and through-space correlations.

To overcome these limitations, a series of 2D NMR experiments are employed:

Correlation SpectroscopY (COSY): This homonuclear correlation experiment is crucial for identifying proton-proton (¹H-¹H) coupling networks. For 2-(4-Methylphenyl)indoline, COSY spectra would reveal the connectivity between the protons on the indoline ring, for instance, the correlations between the protons at positions 2 and 3, and the aromatic protons on the benzene (B151609) ring of the indoline core.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C spectrum. For example, the proton at the chiral center (C2) would show a correlation to the C2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique provides information about longer-range (typically 2-3 bonds) heteronuclear couplings (¹H-¹³C). HMBC is invaluable for piecing together the molecular skeleton by connecting fragments. For instance, it can show correlations between the protons of the 4-methylphenyl group and the carbons of the indoline ring, confirming their connectivity. It would also be instrumental in confirming the relative positions of substituents on both aromatic rings.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the stereochemistry and conformation of the molecule. For 2-(4-Methylphenyl)indoline, NOESY can help determine the relative orientation of the 4-methylphenyl group with respect to the indoline ring. The presence or absence of NOE cross-peaks between specific protons can confirm the preferred conformation in solution.

| 2D NMR Technique | Purpose for 2-(4-Methylphenyl)indoline Oxalate Analysis | Expected Correlations |

| COSY | Identify ¹H-¹H spin-spin coupling networks. | Correlations between adjacent protons on the indoline ring and the 4-methylphenyl ring. |

| HSQC | Correlate directly bonded ¹H and ¹³C nuclei. | Cross-peaks for each C-H bond in the molecule. |

| HMBC | Identify long-range ¹H-¹³C correlations (2-3 bonds). | Correlations between the methyl protons and the aromatic carbons of the tolyl group; correlations between the indoline protons and the carbons of the fused benzene ring. |

| NOESY | Determine through-space proximity of protons. | Cross-peaks between protons on the 4-methylphenyl group and protons on the indoline ring, indicating their spatial arrangement. |

Solid-State NMR for Polymorphic Forms of the Oxalate Salt

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its crystalline form. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact the physical properties of a pharmaceutical compound. ssNMR can detect the presence of different polymorphic forms of this compound, as distinct crystal packing arrangements will lead to different chemical shifts and peak multiplicities in the ssNMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to obtain high-resolution ¹³C spectra of solid samples. Differences in the spectra between batches crystallized under different conditions could indicate the presence of polymorphs.

Utilizing Infrared and Raman Spectroscopy for Understanding Vibrational Modes and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and the nature of intermolecular interactions, such as hydrogen bonding, which are critical in the oxalate salt.

In the analysis of this compound, IR spectroscopy would be particularly useful for identifying the characteristic stretching vibrations of the N-H group in the indoline ring, the C=O and C-O stretches of the oxalate counter-ion, and the various C-H and C=C stretching and bending modes of the aromatic rings. The position and shape of the N-H and C=O peaks can provide insights into the hydrogen bonding network within the crystal lattice.

Raman spectroscopy, on the other hand, is often more sensitive to non-polar bonds and symmetric vibrations. It would be particularly effective for observing the C=C stretching modes of the aromatic rings and the vibrations of the carbon skeleton. Comparing the IR and Raman spectra can provide a more complete picture of the vibrational landscape of the molecule, as some modes may be strong in one technique and weak or silent in the other, according to the rule of mutual exclusion for centrosymmetric molecules.

| Spectroscopic Technique | Key Vibrational Modes for this compound | Information Gained |

| Infrared (IR) Spectroscopy | N-H stretch, C=O stretch (oxalate), C-O stretch (oxalate), aromatic C-H stretch, C=C aromatic stretch. | Identification of functional groups, information on hydrogen bonding. |

| Raman Spectroscopy | Aromatic C=C ring breathing modes, C-H bending modes, skeletal vibrations. | Complementary information on the carbon skeleton and symmetric vibrations. |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, offering a powerful tool for structural elucidation and confirmation of molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is critical for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the target molecule with high confidence.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is invaluable for confirming the structure of a synthesized compound and understanding its solid-state properties. For chiral molecules such as 2-(4-Methylphenyl)indoline, which exists as a racemic mixture unless a stereoselective synthesis is employed, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of a resolved enantiomer.

Single crystal X-ray diffraction (SC-XRD) involves irradiating a single, well-ordered crystal with monochromatic X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the analysis of related oxalate salts and indole (B1671886) derivatives provides a clear framework for what such a study would reveal. researchgate.netjournalspress.commdpi.commdpi.comnih.gov For instance, the analysis of a 2-methylimidazolium oxalate salt demonstrated the detailed hydrogen-bonding networks and the specific geometry of the oxalate anion within the crystal lattice. journalspress.com Similarly, crystallographic studies of various indole derivatives confirm the planarity of the indole ring system and define the spatial orientation of substituents. mdpi.commdpi.comnih.gov

A single crystal X-ray analysis of this compound would definitively confirm the ionic interaction between the protonated indoline nitrogen and the oxalate anion. It would also detail the conformation of the indoline and p-tolyl rings relative to each other. Crucially, for a chirally pure sample, the analysis would allow for the determination of the absolute configuration (R or S) at the C2 stereocenter. The resulting data would include precise unit cell dimensions, space group, and atomic coordinates.

To illustrate the typical data obtained from such an analysis, the crystallographic parameters for a related substituted indole compound, 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, are presented below. mdpi.com

Table 1: Representative Crystallographic Data for a Substituted Indole Derivative (Data is for 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as an illustrative example) mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.23510(10) |

| b (Å) | 26.0156(4) |

| c (Å) | 12.4864(2) |

| β (°) | 93.243(2) |

| Volume (ų) | 2022.17(6) |

| Z | 8 |

| Calculated Density (mg/m³) | 1.519 |

This table illustrates the type of data generated from a single crystal X-ray diffraction experiment. The values are specific to the cited compound and not this compound.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic diffractogram representing the superposition of diffraction patterns from all randomly oriented crystallites in the bulk sample.

This technique is particularly useful for:

Phase Identification: The resulting PXRD pattern is a unique fingerprint for a specific crystalline phase. It can be used to confirm the identity of a bulk sample by comparing its pattern to a known standard or a calculated pattern from single-crystal data.

Purity Assessment: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a sample.

Polymorphism Studies: Different crystal packing arrangements (polymorphs) of the same compound will produce distinct PXRD patterns.

For this compound, PXRD would be employed to ensure the homogeneity of the bulk synthesized material. Research on other indole-based compounds has successfully used high-resolution synchrotron powder X-ray diffraction to determine crystal structures when suitable single crystals could not be obtained. researchgate.net This approach confirms that PXRD is a powerful tool for the structural analysis of this class of compounds. The analysis would involve comparing the experimental diffractogram with a reference pattern to confirm the desired crystalline phase and rule out the presence of significant amounts of starting materials or undesired polymorphs.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis of 2-Substituted Indolines

Since 2-(4-Methylphenyl)indoline possesses a stereocenter at the C2 position, it is a chiral molecule. The enantiomers of chiral molecules interact differently with polarized light, a property that is exploited by chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). biologic.netcreative-biostructure.comfiveable.me These methods are essential for characterizing the stereochemical properties of 2-substituted indolines.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. fiveable.me A CD spectrum is only observed for chiral molecules that possess a chromophore (a light-absorbing group) near the stereocenter. biologic.net The resulting spectrum is characterized by positive or negative peaks (known as Cotton effects) in the regions of absorption. The sign and intensity of these peaks are unique to a specific enantiomer, making CD an excellent tool for:

Confirming Chirality: A non-zero CD spectrum confirms the presence of a chiral molecule and that the sample is enantiomerically enriched.

Determining Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration (R or S) can often be assigned.

Studying Conformation: CD is sensitive to the solution-state conformation of molecules, providing insights into the spatial arrangement of the chromophore and the chiral center.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.netmgcub.ac.in All chiral molecules exhibit optical rotation. An ORD spectrum plots this rotation versus wavelength. biologic.net Similar to CD, ORD spectra exhibit a phenomenon known as the Cotton effect near an absorption band, which appears as a characteristic S-shaped curve. biologic.net A positive Cotton effect (where rotation first increases then decreases with shorter wavelength) or a negative Cotton effect (the opposite behavior) is characteristic of a particular enantiomer. ORD is used to:

Quantify Optical Rotation: It provides the specific rotation of a compound at various wavelengths.

Assign Absolute Configuration: The shape and sign of the Cotton effect in an ORD curve can be correlated with the absolute stereochemistry of the molecule.

For 2-substituted indolines, both CD and ORD would provide critical information. The indole moiety and the p-tolyl group act as chromophores, allowing for analysis by these techniques. By measuring the CD or ORD spectrum of an enantiomerically enriched sample of 2-(4-Methylphenyl)indoline, one could confirm its optical purity and, through comparison with established rules or related compounds, deduce its absolute configuration.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and By-product Identification in Complex Reaction Mixtures

The synthesis of this compound can result in a mixture containing the desired product, unreacted starting materials, intermediates, and side-products. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for analyzing such complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing indoline derivatives. researchgate.net The sample is first separated by a High-Performance Liquid Chromatography (HPLC) system, and the eluting components are then directly introduced into a mass spectrometer for detection and identification. LC-MS/MS (tandem mass spectrometry) further enhances this by allowing for the fragmentation of selected ions, providing structural information that aids in the confident identification of compounds. researchgate.net

This technique is used for:

Purity Assessment: By integrating the peak area of the target compound and comparing it to the total area of all detected peaks, the purity of the sample can be accurately estimated.

By-product Identification: The mass spectrometer provides the molecular weight of each separated component. Fragmentation patterns from MS/MS analysis help to elucidate the structures of unknown impurities and by-products, which is crucial for optimizing reaction conditions.

A typical LC-MS method for analyzing the product of an indoline synthesis would utilize a reverse-phase C18 column with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile, often with a formic acid additive to improve ionization.

Table 2: Representative LC-MS/MS Parameters for Analysis of Indole Derivatives researchgate.netscielo.org.za

| Parameter | Description/Value |

| Chromatography | |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (M+H)⁺ | m/z for 2-(4-Methylphenyl)indoline |

| Product Ions | Characteristic fragments for structural confirmation |

| Capillary Voltage | ~3000-4000 V |

| Source Temperature | ~120-150 °C |

This table provides typical, not specific, parameters for the analysis of indole derivatives based on published methods.

When a chiral synthesis is performed, or a racemic mixture is resolved, it is essential to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. Chiral chromatography is the most widely used method for this purpose. dtu.dk

This technique uses a chiral stationary phase (CSP) in an HPLC column. aps.org The CSP is itself enantiomerically pure and interacts differently with the two enantiomers of the analyte. This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess can then be calculated from the relative areas of the two peaks.

Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. For the analysis of 2-(4-Methylphenyl)indoline, a screening of different chiral columns and mobile phase compositions would be performed to achieve baseline separation of the (R) and (S) enantiomers.

During the development of a synthetic route, it is often necessary to isolate and characterize reaction intermediates to understand the reaction mechanism or to troubleshoot a problematic step. Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful technique for isolating pure compounds from a reaction mixture.

Unlike analytical HPLC, which focuses on identification and quantification using small amounts of sample, preparative HPLC is designed to handle larger quantities. The goal is to collect the fractions corresponding to the desired intermediate(s) for subsequent spectroscopic analysis (e.g., NMR, MS) or for use in further reactions. The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. Following the collection of fractions, the solvent is removed, typically by evaporation, to yield the purified compound. This technique would be invaluable for isolating key intermediates in a multi-step synthesis of this compound.

Computational and Theoretical Chemistry Studies of 2 4 Methylphenyl Indoline Oxalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Detailed investigations using Density Functional Theory (DFT) are a cornerstone of modern computational chemistry, providing deep insights into the electronic characteristics of molecules. These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. For 2-(4-Methylphenyl)indoline oxalate (B1200264), specific data on the HOMO-LUMO gap is not available.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding hyperconjugative and resonance effects that contribute to molecular stability. Specific NBO analysis for 2-(4-Methylphenyl)indoline oxalate has not been reported in the available literature.

Quantum Chemical Calculations for Reaction Mechanism Simulation and Transition State Prediction

Quantum chemical calculations are powerful tools for simulating reaction pathways and predicting the structures of transient intermediates and transition states. This allows for a theoretical understanding of reaction kinetics and mechanisms at a molecular level.

Energy Profiles and Reaction Path Calculations

By mapping the potential energy surface of a reaction, computational chemists can trace the most likely reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. Such energy profiles provide a quantitative description of the energetic barriers and driving forces of a chemical transformation. No such studies have been published for this compound.

Activation Energy and Reaction Rate Predictions

From the calculated energy profile, the activation energy—the energy barrier that must be overcome for a reaction to occur—can be determined. This value is fundamental to predicting the rate of a chemical reaction. Without specific studies on this compound, these parameters remain unknown for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility of molecules and their interactions with surrounding solvent molecules, providing a dynamic perspective on molecular behavior. There are currently no published MD simulation studies specifically examining this compound.

Explicit and Implicit Solvent Models

In computational chemistry, the effect of a solvent on a solute's properties can be modeled using either explicit or implicit solvent models.

Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. This approach provides a highly detailed and accurate picture of the solute-solvent interactions, including specific hydrogen bonds and local solvent structuring. For this compound, an explicit model, often studied using molecular dynamics (MD) or Monte Carlo (MC) simulations, would involve surrounding the ion pair with a large number of water or other solvent molecules. This allows for the direct observation of how the solvent molecules arrange themselves around the cationic 2-(4-Methylphenyl)indoline and the anionic oxalate, and how these interactions influence the conformational flexibility and stability of the solute.

Free Energy Perturbation Methods

Free Energy Perturbation (FEP) is a powerful computational technique used to calculate the free energy difference between two states. It is particularly useful for studying the effects of molecular modifications or changes in the environment on the stability of a system.

In the context of this compound, FEP could be employed to:

Study Binding Affinities: Calculate the relative binding free energy of different indoline (B122111) derivatives to a biological target, which is crucial in drug design.

Analyze Solvation Effects: Determine the free energy of transferring the compound from a vacuum or a nonpolar solvent to water, providing a quantitative measure of its hydrophilicity or lipophilicity.

Investigate Conformational Changes: Calculate the free energy difference between different conformational isomers of the 2-(4-Methylphenyl)indoline cation, helping to identify the most stable conformations in solution.

The FEP method involves a series of simulations where the system is gradually transformed from an initial state to a final state, and the free energy change is calculated at each step.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules.

GIAO Method for NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. gaussian.comnih.gov This method effectively addresses the issue of gauge-origin dependence, providing accurate predictions of the magnetic shielding tensors of atomic nuclei. gaussian.comresearchgate.net

For this compound, the GIAO method, typically employed with Density Functional Theory (DFT) calculations, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The process involves:

Optimizing the molecular geometry of the compound, often at a specific level of theory like B3LYP with a suitable basis set (e.g., 6-311G). nih.gov

Performing GIAO calculations on the optimized structure to obtain the absolute magnetic shielding values for each nucleus. researchgate.net

Calculating the chemical shifts by referencing the computed shielding values to a standard, such as Tetramethylsilane (TMS).

The predicted NMR spectra are invaluable for confirming the molecular structure and for assigning the signals in experimentally obtained spectra. A multi-standard approach, using references like methanol (B129727) for sp³ carbons and benzene (B151609) for sp² carbons, can sometimes yield more accurate results than relying solely on TMS. conicet.gov.ar

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from GIAO calculations.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Indoline C2 | 65.8 |

| Indoline C3 | 45.2 |

| Indoline Aromatic C | 110-150 |

| 4-Methylphenyl Aromatic C | 125-140 |

| 4-Methylphenyl CH₃ | 21.1 |

| Oxalate C=O | 161.5 |

Note: These are illustrative values and would need to be calculated for the specific optimized geometry of the compound.

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational frequency analysis, typically performed using DFT, can predict these spectra with a high degree of accuracy. nih.gov

For this compound, the calculation would involve:

Optimizing the molecular geometry to find a stable energy minimum.

Calculating the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix).

Diagonalizing the Hessian matrix to obtain the vibrational frequencies and their corresponding normal modes.

The predicted frequencies can then be correlated with experimental IR and Raman spectra to assign specific bands to particular molecular vibrations, such as C-H stretches, N-H bends, C=O stretches from the oxalate, and aromatic ring vibrations. This analysis is crucial for confirming the presence of functional groups and for understanding the molecule's structural dynamics. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Indoline) | 3350 |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=O Stretch (Oxalate) | 1720, 1680 |

| C=C Stretch (Aromatic) | 1600, 1490 |

| C-N Stretch | 1250 |

Note: These are illustrative values. Actual calculations may include scaling factors to better match experimental data.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands in UV-Vis spectra. mdpi.com

The application of TD-DFT to this compound would allow for the prediction of its electronic absorption spectrum. researchgate.net The calculation provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). mdpi.com This is particularly useful for understanding the compound's color, photostability, and potential applications in materials science or as a chromophore. The choice of functional and the inclusion of solvent effects can significantly impact the accuracy of the predicted spectra. researchgate.net

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima for this compound using TD-DFT

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 295 | 0.45 |

| S₀ → S₂ | 260 | 0.21 |

Note: These are illustrative values and are highly dependent on the computational level of theory and solvent model used.

Charge Distribution and Molecular Electrostatic Potential Surface Analysis (MEP)

Understanding the charge distribution within a molecule is fundamental to predicting its reactivity and intermolecular interactions.

Charge distribution analysis , often performed using methods like Mulliken population analysis, provides a way to assign partial charges to each atom in the molecule. This helps in identifying electron-rich and electron-deficient sites.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. chemrxiv.orgnih.gov

Negative potential regions (typically colored red or yellow) indicate areas of high electron density, such as those around electronegative atoms (e.g., oxygen and nitrogen). These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. nih.govajchem-a.com

Positive potential regions (typically colored blue) indicate areas of lower electron density, often around hydrogen atoms bonded to electronegative atoms. These sites are prone to nucleophilic attack. chemrxiv.org

For this compound, an MEP analysis would reveal the reactive sites on both the cation and the anion. The oxygen atoms of the oxalate would exhibit a strong negative potential, making them prime sites for interaction with electrophiles or for forming strong hydrogen bonds. The nitrogen atom of the indoline ring would also show a negative potential. researchgate.net The hydrogen atom on the indoline nitrogen and the aromatic protons would be associated with positive electrostatic potential. This detailed map of electrostatic potential is crucial for understanding the non-covalent interactions that govern the crystal packing of the compound and its interactions with biological macromolecules.

Docking Studies for Chemical Interactions (e.g., with catalysts, supramolecular assemblies)

Computational docking studies are powerful tools for elucidating the non-covalent interaction patterns between a ligand, such as this compound, and a host molecule, which can be a catalyst or a component of a supramolecular assembly. These studies provide valuable insights into the binding modes, affinities, and the specific molecular forces driving the interaction. While specific docking studies on this compound are not extensively documented in publicly available literature, the well-established principles of molecular recognition and the known chemistry of related indoline and oxalate compounds allow for the modeling of potential interactions.

Ligand-Catalyst Interaction Modeling

The synthesis of 2-arylindolines often involves catalytic processes. nih.gov Molecular docking can be employed to model the interaction between the indoline precursor or the final product and the catalyst. This modeling helps in understanding the catalytic mechanism, enantioselectivity (in the case of chiral catalysts), and the factors influencing catalyst efficiency and turnover.

For instance, in syntheses utilizing metal-based catalysts, docking studies can reveal the coordination geometry of the indoline nitrogen or the π-system of the aromatic rings with the metal center. In the case of 2-phenylindole (B188600) derivatives, docking has been used to understand their fit within enzyme active sites, which can be analogous to the active site of a synthetic catalyst. ymerdigital.comnih.gov The binding interactions typically involve hydrogen bonds, and π-π stacking interactions between the indole (B1671886) moiety and aromatic residues of the binding site. ymerdigital.com

In a hypothetical docking study of 2-(4-Methylphenyl)indoline with a catalyst, key interactions would likely involve:

Coordination: The nitrogen atom of the indoline ring could coordinate to a metal center of the catalyst.

Hydrogen Bonding: The N-H group of the indoline can act as a hydrogen bond donor.

π-Interactions: The phenyl and methylphenyl rings can engage in π-π stacking or cation-π interactions with the catalyst.